Fludarabine-13C2,15N
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Overview
Description
Fludarabine-13C2,15N is a labeled analog of fludarabine, a purine nucleoside analog used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. The isotopic labeling with carbon-13 and nitrogen-15 allows for detailed pharmacokinetic and pharmacodynamic studies, making it a valuable tool in both clinical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fludarabine-13C2,15N typically involves the incorporation of isotopically labeled precursors into the fludarabine molecule. One common method starts with 2-fluoro-9-beta-D-arabinofuranosyladenine as a raw material. The reaction involves a sodium hydroxide and ammonia water mixed solution as a reagent and a water and 2-methyltetrahydrofuran mixed solution as a solvent. The reaction is carried out at 0-5°C for 1-3 hours, followed by neutralization with glacial acetic acid, vacuum filtration, recrystallization, and decolorization with activated carbon to obtain pure fludarabine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green solvents like 2-methyltetrahydrofuran makes the process more environmentally friendly. The production involves rigorous quality control measures to ensure the purity and isotopic labeling accuracy of the final product.
Chemical Reactions Analysis
Types of Reactions
Fludarabine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the compound into its oxidized form.
Reduction: Reduction reactions can convert the compound back to its reduced state.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated product, while substitution reactions can result in various substituted analogs of this compound.
Scientific Research Applications
Fludarabine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used in studies involving nucleoside analogs and their interactions with enzymes.
Biology: Helps in understanding the metabolic pathways and mechanisms of action of nucleoside analogs.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for fludarabine.
Industry: Employed in the development of new chemotherapeutic agents and in quality control processes.
Mechanism of Action
Fludarabine-13C2,15N is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
Clofarabine: Another purine nucleoside analog with similar mechanisms of action but higher toxicity in certain settings.
Bendamustine: Used in combination with fludarabine for enhanced therapeutic effects.
Uniqueness
Fludarabine-13C2,15N is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. This makes it a valuable tool in both clinical and research settings, providing insights that are not possible with non-labeled analogs.
Properties
Molecular Formula |
C10H12FN5O4 |
---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1/i4+1,8+1,13+1 |
InChI Key |
HBUBKKRHXORPQB-QLGAAOIYSA-N |
Isomeric SMILES |
C1=[15N][13C]2=C(N=C(N=[13C]2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |
Origin of Product |
United States |
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